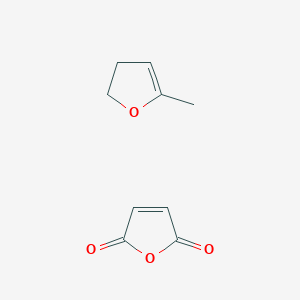

furan-2,5-dione;5-methyl-2,3-dihydrofuran

Description

Significance of Furan-2,5-dione (Maleic Anhydride) in Contemporary Organic Synthesis and Materials Science Research

Furan-2,5-dione, or maleic anhydride (B1165640), is a highly valuable and reactive intermediate in the field of organic synthesis. Its bifunctional nature, characterized by an electron-deficient carbon-carbon double bond and a cyclic anhydride group, allows it to participate in a diverse array of chemical transformations. ajchem-a.com This reactivity makes it a cornerstone for producing a vast number of commercially important chemicals and polymers.

One of the most classic applications of maleic anhydride is its role as a potent dienophile in Diels-Alder reactions. This [4+2] cycloaddition is a powerful tool for constructing six-membered rings, which are core structures in many natural products, pharmaceuticals, and pesticides. zbaqchem.com The reaction between maleic anhydride and furan (B31954), for instance, is a well-studied example that showcases the efficiency of this transformation. zbaqchem.comresearchgate.net

The chemical structure of maleic anhydride copolymers can be characterized using various spectroscopic methods. The data below illustrates typical spectroscopic peaks for a copolymer of maleic anhydride and acrylonitrile.

Role of 5-Methyl-2,3-dihydrofuran in Heterocyclic Chemistry and Advanced Synthetic Methodologies Research

5-Methyl-2,3-dihydrofuran is a member of the dihydrofuran family, which are important heterocyclic scaffolds in organic synthesis. nih.gov Dihydrofurans serve as versatile building blocks for the construction of more complex molecular architectures found in numerous biologically active compounds. nih.gov The partial saturation of the furan ring in dihydrofurans provides a unique combination of reactivity, allowing for various chemical transformations.

In heterocyclic chemistry, dihydrofurans are precursors to a wide range of other heterocyclic systems. They can undergo reactions such as cycloadditions, ring-opening, and functional group interconversions to yield diverse products. nih.govpvamu.edu For example, 2,3-dihydrofuran (B140613) is utilized as a carbonyl surrogate in the synthesis of the pharmaceutical etodolac. nih.gov The isomerization of dihydrofurans, such as 5-methyl-2,3-dihydrofuran, can lead to the formation of valuable acyclic compounds like methyl cyclopropyl (B3062369) ketone and methyl propenyl ketone under thermal conditions. acs.org

Advanced synthetic methodologies often employ dihydrofuran derivatives to introduce specific stereochemistry and functionality into a target molecule. Their ability to participate in reactions like the Heck coupling allows for the synthesis of arylated dihydrofurans, which are precursors to various complex structures. organic-chemistry.orgorganic-chemistry.org The synthesis of novel dihydrofuranyl ketones has been achieved through intramolecular silyl (B83357) nitronate cycloaddition reactions, highlighting their utility in constructing unique molecular frameworks. nih.gov

Conceptual Framework for Investigating Interactions between Anhydrides and Dihydrofuran Systems

The interaction between cyclic anhydrides, like maleic anhydride, and dihydrofuran systems is conceptually framed around the principles of cycloaddition reactions, most notably the Diels-Alder reaction. This reaction involves the [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclic adduct. zbaqchem.com While the classic example involves the aromatic furan as the diene, the principles extend to understanding the potential reactivity of dihydrofurans.

The reaction between furan and maleic anhydride is highly dependent on reaction conditions, illustrating the concepts of kinetic and thermodynamic control. masterorganicchemistry.com At lower temperatures, the reaction is under kinetic control, favoring the formation of the endo isomer, which forms faster due to favorable secondary orbital interactions. chegg.com However, this reaction is often reversible. At higher temperatures, the reaction shifts to thermodynamic control, where the more stable exo isomer is the predominant product because the less stable endo product reverts to the starting materials more readily. masterorganicchemistry.com

The study of the kinetics and thermodynamics of the Diels-Alder reaction between furan derivatives and maleic anhydride provides valuable data for understanding these interactions. The table below presents activation energies and reaction rate data for the reaction between maleic anhydride and furfuryl alcohol, a representative furan derivative. This data helps in predicting the behavior of similar systems.

This conceptual framework, supported by kinetic and thermodynamic data from model systems, allows chemists to predict and control the outcomes of reactions between anhydrides and various furan-based dienes, including dihydrofuran derivatives. The reactivity would be influenced by the specific substitution pattern on the dihydrofuran ring, such as the methyl group in 5-methyl-2,3-dihydrofuran, which affects the electronic properties and steric hindrance of the diene system.

Structure

2D Structure

Properties

CAS No. |

31670-87-8 |

|---|---|

Molecular Formula |

C9H10O4 |

Molecular Weight |

182.17 g/mol |

IUPAC Name |

furan-2,5-dione;5-methyl-2,3-dihydrofuran |

InChI |

InChI=1S/C5H8O.C4H2O3/c1-5-3-2-4-6-5;5-3-1-2-4(6)7-3/h3H,2,4H2,1H3;1-2H |

InChI Key |

NFSHYSWPWPTXIT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCCO1.C1=CC(=O)OC1=O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Furan 2,5 Dione

Established Industrial and Laboratory-Scale Synthesis of Furan-2,5-dione

The commercial production of furan-2,5-dione has evolved significantly, driven by economic and environmental factors. Historically, benzene (B151609) was the primary feedstock, but it has been largely supplanted by n-butane due to benzene's toxicity and cost. scielo.org.arp2infohouse.org

Oxidation Pathways of Precursors

The dominant industrial method for synthesizing furan-2,5-dione is the vapor-phase partial oxidation of hydrocarbons.

Benzene Oxidation : An older, less common method involves the oxidation of benzene. zbaqchem.com This process also utilizes a vanadium-based catalyst, typically vanadium pentoxide (V₂O₅), supported on a carrier. zbaqchem.com The reaction is as follows: C₆H₆ + 4.5 O₂ → C₄H₂O₃ + 2 H₂O + 2 CO₂

While effective, this route is less atom-economical and involves the use of a carcinogenic starting material. scielo.org.ar

Dehydration Routes from Dicarboxylic Acids

On a laboratory scale, or for recovering maleic acid from aqueous process streams, furan-2,5-dione can be prepared by the dehydration of corresponding dicarboxylic acids.

Dehydration of Maleic Acid : Maleic acid can be dehydrated to form its anhydride (B1165640) by heating. sciencemadness.org Industrially, aqueous solutions of maleic acid, often obtained from scrubbing reactor off-gases, are subjected to dehydration. justia.com This is frequently accomplished through azeotropic distillation using a solvent like xylene to facilitate water removal. justia.com The process involves heating the maleic acid solution, which eliminates a molecule of water to form the cyclic anhydride. zbaqchem.com

Isomerization and Dehydration of Fumaric Acid : Fumaric acid, the more stable trans-isomer of maleic acid, can also be converted to furan-2,5-dione upon strong heating, during which it isomerizes and then dehydrates. sciencemadness.org

| Method | Precursor | Typical Catalyst | Key Process Feature |

|---|---|---|---|

| Vapor-Phase Oxidation | n-Butane | Vanadium Pyrophosphate ((VO)₂P₂O₇) | Primary industrial route; highly exothermic. researchgate.netbme.hu |

| Vapor-Phase Oxidation | Benzene | Vanadium Pentoxide (V₂O₅) | Older technology, less favorable due to toxicity and cost. zbaqchem.comscielo.org.ar |

| Dehydration | Maleic Acid | None (Thermal) or Azeotropic Agent (e.g., Xylene) | Used for recovery from aqueous solutions. justia.com |

Catalytic Process Innovations in Furan-2,5-dione Production

Continuous innovation in catalysis and reactor design aims to enhance the efficiency and sustainability of furan-2,5-dione production. A significant advancement has been the transition from fixed-bed reactors to fluidized-bed reactor systems, particularly for n-butane oxidation. p2infohouse.org

Fluidized-bed reactors offer several advantages:

Improved Heat Management : The high exothermicity of the oxidation reaction can be managed more effectively, allowing for better temperature control and preventing the formation of hot spots that can lead to catalyst deactivation and reduced selectivity. p2infohouse.org

Higher Throughput : These systems can often operate at larger scales compared to fixed-bed reactors. scielo.org.ar

Enhanced Catalyst Performance : The use of proprietary, abrasion-resistant catalysts in transport bed or fluidized bed systems has led to very high yields of furan-2,5-dione. nexanteca.com

Catalyst development remains a key area of research, focusing on improving the selectivity towards maleic anhydride and reducing the formation of byproducts such as carbon monoxide and carbon dioxide. bme.hu

Advanced Functionalization and Derivatization Strategies for Furan-2,5-dione

The rich chemistry of furan-2,5-dione allows for its conversion into a wide array of other useful chemicals. Its electrophilic nature, conferred by the two carbonyl groups and the electron-deficient double bond, dictates its reactivity.

Nucleophilic Addition Reactions at Carbonyl Centers

The carbonyl carbons of furan-2,5-dione are highly susceptible to attack by nucleophiles. This reactivity typically leads to the opening of the anhydride ring. A classic example is the reaction with primary amines. The amine attacks one of the carbonyl groups, resulting in the formation of a maleamic acid. researchgate.net Subsequent heating of the maleamic acid in the presence of a dehydrating agent leads to cyclization and the formation of an N-substituted maleimide (B117702). researchgate.net This behavior is rationalized by the hardness of the carbonyl carbon atoms, which favors attack at this position over conjugate addition across the C=C double bond for nucleophiles like amines. researchgate.net

Cycloaddition Chemistry of Furan-2,5-dione as a Dienophile

Furan-2,5-dione is an exceptionally reactive dienophile in the Diels-Alder reaction, a powerful [4+2] cycloaddition for forming six-membered rings. wvu.eduorganicreactions.org The electron-withdrawing nature of the anhydride functionality activates the double bond for reaction with conjugated dienes. researchgate.net

Reaction with Furan (B31954) : The Diels-Alder reaction between furan (a diene) and furan-2,5-dione (a dienophile) is a well-studied example of a [4+2] cycloaddition that yields a six-membered ring product. zbaqchem.com This reaction is synthetically useful for constructing complex molecular frameworks. zbaqchem.com

Reaction with Cyclopentadiene (B3395910) : The reaction with cyclic dienes like cyclopentadiene is particularly rapid and is a classic experiment in organic chemistry. wvu.edu This reaction can produce two stereoisomeric products: the endo and exo adducts. Typically, the endo product is formed faster and is considered the kinetically favored product. wvu.edu This stereoselectivity is a hallmark of the Diels-Alder reaction. wvu.eduzbaqchem.com

The versatility of furan-2,5-dione as a dienophile allows for its use in the synthesis of a vast range of cyclic and bicyclic compounds, which serve as intermediates for pharmaceuticals, polymers, and agricultural chemicals. organicreactions.orgzbaqchem.com

| Reaction Type | Reagent | Intermediate Product | Final Product | Key Feature |

|---|---|---|---|---|

| Nucleophilic Addition | Primary Amine (R-NH₂) | Maleamic Acid | N-substituted Maleimide | Ring-opening followed by dehydration and cyclization. researchgate.net |

| Diels-Alder Cycloaddition | Furan | - | 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | Forms a bicyclic adduct. zbaqchem.com |

| Diels-Alder Cycloaddition | Cyclopentadiene | - | cis-Norbornene-5,6-endo-dicarboxylic anhydride | Rapid reaction; typically forms the endo adduct as the kinetic product. wvu.eduzbaqchem.com |

Diels-Alder Reactions with Conjugated Diene Systems

The Diels-Alder reaction is a powerful tool in organic chemistry for the formation of six-membered rings, and furan-2,5-dione is an excellent dienophile due to its electron-withdrawing anhydride group. pearson.com This [4+2] cycloaddition reaction involves the interaction of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile. nih.gov

The reaction of furan-2,5-dione with various conjugated dienes leads to the formation of cyclic adducts. The stereochemistry of the product, particularly the formation of endo and exo isomers, is a key aspect of this reaction. The endo product is often kinetically favored due to secondary orbital interactions, though the exo product may be thermodynamically more stable. youtube.comrsc.org However, in some intramolecular reactions, conformational constraints can lead to the preferential formation of the exo product. youtube.com

The reactivity of furan derivatives as dienes in Diels-Alder reactions is influenced by substituents. Electron-donating groups on the furan ring generally increase the reaction rate. researchgate.net Conversely, furans with electron-withdrawing groups are less reactive. nih.govrsc.org Despite this, even electron-poor furans like 2-furoic acid derivatives have been shown to react with maleimide dienophiles, particularly in aqueous media which can enhance the reaction rate. nih.govrsc.org The reversibility of the furan Diels-Alder reaction, known as the retro-Diels-Alder reaction, is a significant factor, especially with less stable adducts. nih.govrsc.org

| Diene | Dienophile | Product Type | Key Findings |

| 2,3-dimethylbuta-1,3-diene | Furan-2,5-dione | Diels-Alder adduct | Furan-2,5-dione is a common dienophile in these reactions. pearson.com |

| Cyclohexa-1,3-diene | Furan-2,5-dione | Bridged bicyclic adduct | The reaction forms bridged products. pearson.com |

| Furan derivatives | N-substituted maleimides | 7-oxabicyclo[2.2.1]hept-2-enes | Reaction conditions and substituents influence endo/exo selectivity. nih.govrsc.org Water can enhance the reaction rate for electron-poor furans. nih.govrsc.org |

Inverse Electron Demand Diels-Alder Reactions

In contrast to the conventional Diels-Alder reaction, the inverse electron demand Diels-Alder (IEDDA) reaction involves an electron-rich dienophile and an electron-poor diene. youtube.com This reaction is particularly useful for the synthesis of heterocyclic compounds. sigmaaldrich.com While furan-2,5-dione itself is an electron-poor dienophile and thus participates in normal demand Diels-Alder reactions, the principles of IEDDA highlight the importance of complementary electronic properties between the diene and dienophile for a successful cycloaddition. youtube.com

In a typical IEDDA scenario, an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacts with an electron-rich alkene. sigmaaldrich.comnih.gov The reaction proceeds through a [4+2] cycloaddition, often followed by the loss of a small molecule like nitrogen to form a stable aromatic product. nih.gov These reactions are valuable in various applications, including bioconjugation, due to their high selectivity and mild reaction conditions. sigmaaldrich.com

Polymerization Mechanisms and Copolymers involving Furan-2,5-dione Moieties

Furan-2,5-dione is a significant monomer in polymer chemistry, readily undergoing copolymerization with a variety of other monomers to produce polymers with a wide range of properties and applications.

Free Radical Copolymerization with Unsaturated Monomers (e.g., Ethylene (B1197577), Styrene)

Furan-2,5-dione, as maleic anhydride, readily copolymerizes with electron-rich monomers like styrene (B11656) and ethylene via free radical polymerization. tue.nldigitellinc.comumass.edu This process typically involves a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to start the polymerization chain reaction. ajchem-a.com

A notable characteristic of the copolymerization of maleic anhydride with monomers like styrene is the strong tendency to form alternating copolymers. tue.nlcore.ac.ukrsc.org This is due to the formation of a charge-transfer complex between the electron-donor monomer (styrene) and the electron-acceptor monomer (maleic anhydride). The reactivity ratios (r1 and r2) for such systems are often close to zero, indicating a high preference for cross-propagation over homopolymerization. tulane.edu

The copolymerization of ethylene with maleic anhydride also proceeds via a free radical mechanism, yielding copolymers with applications as packaging materials and adhesives. umass.edu The properties of the resulting copolymers, such as molecular weight and composition, can be controlled by adjusting reaction conditions like temperature, pressure, and solvent. umass.edursc.org

| Monomer 1 | Monomer 2 | Polymerization Type | Key Features |

| Furan-2,5-dione (Maleic Anhydride) | Styrene | Free Radical Copolymerization | Strong tendency to form alternating copolymers. tue.nlcore.ac.uk Used in the synthesis of functional polymers. core.ac.uk |

| Furan-2,5-dione (Maleic Anhydride) | Ethylene | Free Radical Copolymerization | Produces copolymers used in packaging and adhesives. umass.edu |

| Furan-2,5-dione (Maleic Anhydride) | Methyl Methacrylate | Free Radical Copolymerization | Synthesized using AIBN as an initiator. ajchem-a.com |

| Furan-2,5-dione (Maleic Anhydride) | α-Methyl Styrene derivatives | Free Radical Copolymerization | Results in alternating copolymers. rsc.org |

Structural Characterization of Furan-2,5-dione Copolymers

The structural characterization of copolymers containing furan-2,5-dione is crucial for understanding their properties and performance. Various spectroscopic techniques are employed for this purpose.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the functional groups present in the copolymer. For styrene-maleic anhydride (SMA) copolymers, characteristic absorption bands confirm the incorporation of both monomers. Strong absorption bands around 1780 cm⁻¹ and 1850 cm⁻¹ are indicative of the symmetric and asymmetric stretching of the carbonyl groups in the anhydride ring. researchgate.net The presence of aromatic C=C stretching and C-H bending bands from the styrene units can also be observed. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the copolymer's microstructure, including the monomer sequence distribution and composition. ajchem-a.comcore.ac.ukrsc.org For furan-based copolyesters, specific peaks in the NMR spectra can be assigned to the protons and carbons of the furan ring and the other comonomer units, confirming the copolymer structure. researchgate.netresearchgate.netrsc.org

Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution (polydispersity) of the copolymers. ajchem-a.comrsc.org This information is vital as the mechanical and physical properties of polymers are highly dependent on their molecular weight.

| Analytical Technique | Information Obtained | Characteristic Signals/Features for Furan-2,5-dione Copolymers |

| FTIR Spectroscopy | Functional groups | Anhydride C=O stretching (~1780 cm⁻¹, ~1850 cm⁻¹). researchgate.net Aromatic C=C and C-H bands (for styrene copolymers). researchgate.net Furan ring vibrations (=C-O-C= stretching). researchgate.net |

| ¹H NMR Spectroscopy | Copolymer composition, monomer sequence | Signals corresponding to protons on the furan ring and the comonomer units. ajchem-a.comrsc.orgrsc.org |

| ¹³C NMR Spectroscopy | Copolymer microstructure | Resonances for carbonyl carbons in the anhydride ring and carbons of the furan ring and comonomer. rsc.orgresearchgate.net |

| Gel Permeation Chromatography (GPC) | Molecular weight and polydispersity | Provides data on the average molecular weights (Mn, Mw) and the distribution of polymer chain lengths. ajchem-a.comrsc.org |

Synthetic Strategies and Reactivity of 5 Methyl 2,3 Dihydrofuran

Chemical Synthesis Approaches for 5-Methyl-2,3-dihydrofuran and its Derivatives

The construction of the 5-methyl-2,3-dihydrofuran scaffold and its derivatives is achieved through various sophisticated synthetic methods. These approaches range from creating specific stereoisomers to employing powerful catalytic systems that enable efficient ring formation and functionalization.

Stereoselective Synthesis of Dihydrofurans

The stereoselective synthesis of dihydrofurans is crucial for accessing enantiomerically enriched molecules that are valuable as chiral building blocks for biologically active natural products. rsc.orgrsc.org Asymmetric organocatalysis has emerged as a powerful tool for these transformations. For instance, domino Michael-SN2 reactions between 1,3-dicarbonyl compounds and α-bromonitroalkenes, catalyzed by bifunctional quinine-derived squaramide organocatalysts, can produce enantiomerically enriched 2,3-dihydrofuran (B140613) derivatives. rsc.orgrsc.org These reactions can achieve high enantioselectivities, up to 97% ee, at room temperature and with significantly shorter reaction times (1–6 hours) compared to earlier methods. rsc.org

Another approach involves the formal [4+1] cyclization of ortho-hydroxy-para-quinone methides with allenoates, catalyzed by a chiral phosphine (B1218219). This method yields chiral 2,3-dihydrobenzofurans with high diastereo- and enantioselectivities. thieme-connect.com While the scope can be limited in some cases, these organocatalytic strategies represent a significant advancement in controlling the stereochemical outcome of dihydrofuran synthesis. thieme-connect.com

Metal-Catalyzed Cycloaddition Reactions for Dihydrofuran Scaffolds

Metal catalysts are widely employed to construct dihydrofuran rings through cycloaddition reactions, offering high efficiency and broad substrate scope.

Rhodium-Catalyzed Reactions: Rhodium(II) catalysts are effective in promoting the dipolar cycloaddition of cyclic diazodicarbonyl compounds with α,β-unsaturated esters to furnish dihydrofurans. tandfonline.com Another rhodium-catalyzed pathway involves the cyclization of 2-alkynyl 2-diazo-3-oxobutanoates. This process proceeds through the formation of a rhodium-stabilized carbenoid that adds to the alkyne, creating a vinyl carbenoid which then cyclizes onto a neighboring carbonyl group to form the furan (B31954) ring. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysis enables the [3+2] cycloaddition of propargylic esters with β-ketoesters using a chiral ferrocene/benzimidazole-based P,N-ligand, producing 2,3-dihydrofurans with an exocyclic double bond in high yields and enantioselectivities. organic-chemistry.org Palladium catalysts are also used in the oxyarylation of α-allyl-β-ketoesters with (hetero)aryl bromides, chlorides, and nonaflates, providing efficient access to a variety of functionalized 2,3-dihydrofurans. rsc.orgunicatt.it

Copper-Catalyzed Reactions: Copper(II) complexes with specific ligands can catalyze the asymmetric [3+2] cycloaddition of 2,3-dihydrofuran with quinone esters. This method provides direct access to 2,3,3a,8a-tetrahydrofuro[2,3-b]benzofurans with high enantioselectivity (up to 97.5:2.5 er) and diastereoselectivity (>20:1 dr). acs.org

| Catalyst/Metal | Reaction Type | Reactants | Product Type | Selectivity | Reference |

|---|---|---|---|---|---|

| Rhodium(II) | Dipolar Cycloaddition | Cyclic diazodicarbonyls + α,β-unsaturated esters | Dihydrofurans | N/A | tandfonline.com |

| Palladium(0) | [3+2] Cycloaddition | Propargylic esters + β-ketoesters | Substituted 2,3-dihydrofurans | High enantioselectivity | organic-chemistry.org |

| Copper(II) | [3+2] Cycloaddition | 2,3-dihydrofuran + Quinone esters | Tetrahydrofuro[2,3-b]benzofurans | up to 97.5:2.5 er, >20:1 dr | acs.org |

Organocatalytic Functionalization Techniques

Organocatalysis provides a metal-free alternative for the synthesis and functionalization of dihydrofurans. Bifunctional organocatalysts, such as those derived from quinine, are particularly effective. rsc.org They can facilitate domino reactions to create chiral dihydrofurans with excellent enantioselectivity from simple starting materials. rsc.orgrsc.org These methods often operate under mild conditions and avoid the cost and toxicity associated with transition metals. acs.orgnih.gov

A key strategy involves the use of Brønsted acids as organocatalysts. For example, an organocatalytic C(sp³)–H functionalization of 5-methyl-2,3-dihydrofuran derivatives has been achieved using trifluoropyruvates. This reaction proceeds under mild, metal-free conditions and demonstrates good chemoselectivity and scalability. acs.orgnih.gov

Reaction Mechanisms and Transformational Chemistry of 5-Methyl-2,3-dihydrofuran

The reactivity of 5-methyl-2,3-dihydrofuran is characterized by its propensity for isomerization and its potential for advanced functionalization reactions at typically inert C-H bonds.

Isomerization Pathways and Kinetics

The thermal behavior of 5-methyl-2,3-dihydrofuran involves isomerization where the furan ring opens to form products such as methyl cyclopropyl (B3062369) ketone and methyl propenyl ketone. acs.org Unlike 2,5-dihydrofuran, which primarily eliminates hydrogen to form furan, 2,3-dihydrofuran isomers undergo ring-opening reactions at lower temperatures than fragmentation. acs.org

Quantum chemical calculations using density functional theory (DFT) have been employed to map the potential energy surfaces for these unimolecular isomerizations. huji.ac.ilacs.org These studies help to elucidate the structures of transition states and calculate isomerization rate constants. The theoretical calculations have shown good agreement with experimental results obtained from techniques like single-pulse shock tube experiments, confirming the proposed reaction pathways. acs.orghuji.ac.ilacs.org The isomerization of 2,3-dihydrofuran to propenyl aldehyde, for instance, is understood to proceed through a concerted mechanism involving a single closed-shell singlet transition state. acs.org

C(sp³)–H Functionalization Reactions

The direct functionalization of saturated C(sp³)–H bonds is a significant challenge in organic synthesis due to their low reactivity. However, novel strategies have been developed for the C(sp³)–H functionalization of the methyl group in 5-methyl-2,3-dihydrofuran derivatives. acs.orgnih.gov This transformation circumvents the need for pre-functionalized starting materials.

An organocatalytic approach utilizes a Brønsted acid to catalyze the reaction between 5-methyl-2,3-dihydrofuran derivatives and trifluoropyruvates. acs.orgacs.org The proposed mechanism involves a crucial exo-tautomerization of the thermodynamically stable enol ether moiety of the dihydrofuran. acs.org This tautomerization generates a more reactive intermediate that can then participate in a carbonyl-ene reaction with the electrophilic trifluoropyruvate. acs.org This sequence ultimately provides biologically relevant CF₃-substituted dihydrofuran products in high yields under metal-free conditions. acs.orgnih.gov The success of this transformation hinges on overcoming the weak acidity and nucleophilicity of the target methyl group. acs.orgacs.org

| Dihydrofuran Reactant (R1 group) | Trifluoropyruvate Reactant (R2 group) | Product Yield | Reference |

|---|---|---|---|

| 4-MeC6H4 | Me | 94% | acs.org |

| 4-MeOC6H4 | Me | 92% | acs.org |

| 4-FC6H4 | Me | 90% | acs.org |

| 4-ClC6H4 | Me | 88% | acs.org |

| 4-BrC6H4 | Me | 89% | acs.org |

| Ph | Et | 95% | acs.org |

Ring-Opening Reactions and Subsequent Transformations

The reactivity of 5-methyl-2,3-dihydrofuran in ring-opening reactions is notably influenced by reaction conditions and the presence of catalysts. A key transformation involves a Lewis acid-catalyzed intramolecular ring-opening benzannulation. In this context, the behavior of 5-methyl-2,3-dihydrofuran serves as an interesting case study due to its propensity to undergo isomerization prior to the main reaction sequence.

Detailed research findings indicate that when 5-methyl-2,3-dihydrofuran is used as a reactant in the synthesis of dihydrofuran acetals, it undergoes a partial in situ alkene isomerization. Under the reaction conditions, the double bond within the dihydrofuran ring shifts, converting 5-methyl-2,3-dihydrofuran into 2-methylene tetrahydrofuran (B95107). mdpi.com This isomerization is a critical step that dictates the subsequent transformations and the final product distribution.

Following the isomerization, the resulting 2-methylene tetrahydrofuran intermediate reacts further, leading to a mixture of products rather than a single compound. The subsequent transformations yield a fused-bicyclic dihydrofuran and a spirocyclic dihydrofuran. mdpi.com This outcome highlights a complex reaction pathway where the initial ring structure is significantly altered. In a specific documented synthesis, this reaction sequence resulted in a combined yield of 50% for the two products. mdpi.com

The formation of these distinct structural motifs—fused-bicyclic and spirocyclic systems—from the initial dihydrofuran ring demonstrates a significant transformation. The ratio of these products is determined by the kinetics and thermodynamics of the cyclization process following the initial isomerization and ring-opening.

Below is a data table summarizing the product distribution from this transformation.

| Reactant | Intermediate | Product 1 (Structure) | Product 2 (Structure) | Product Ratio (1:2) | Total Yield |

| 5-Methyl-2,3-dihydrofuran | 2-Methylene tetrahydrofuran | Fused-bicyclic dihydrofuran | Spirocyclic dihydrofuran | 2.9 : 1 | 50% |

| Data sourced from a study on Lewis acid-catalyzed benzannulations. mdpi.com |

Hydrogen Atom Addition and Abstraction Reactions

The interaction of 5-methyl-2,3-dihydrofuran with radical species, particularly concerning hydrogen atom addition and abstraction, is crucial for understanding its stability and reactivity in various chemical environments, such as combustion. While specific experimental data for 5-methyl-2,3-dihydrofuran is limited, computational studies on its parent compound, 2,3-dihydrofuran (2,3-DHF), provide significant insights into the dominant reaction pathways.

Theoretical investigations comparing hydrogen abstraction versus radical addition to the double bond in 2,3-DHF have been conducted. In the context of its reaction with the hydroxyl (OH) radical, two primary competing pathways exist: the addition of the radical to the C=C double bond and the abstraction of a hydrogen atom from the allylic position to form a dihydrofuranyl radical. semanticscholar.org

Computational models show a distinct preference for the radical addition pathway. The rate coefficient for the OH addition reaction is calculated to be more than ten times greater than that of the H-atom abstraction reaction at temperatures relevant to atmospheric and combustion chemistry. semanticscholar.org This significant difference in reaction rates indicates that hydrogen abstraction is a very minor channel for 2,3-DHF. semanticscholar.org Consequently, the formation of furan, which would result from subsequent reactions after H-atom abstraction, is not a significant product channel for 2,3-DHF under these conditions. semanticscholar.org

Given the structural similarity, this high preference for addition over abstraction is expected to be characteristic of 5-methyl-2,3-dihydrofuran as well. The methyl group at the 5-position is not expected to significantly alter the electronic properties of the double bond to reverse this reactivity trend. Therefore, the primary reaction pathway for 5-methyl-2,3-dihydrofuran with radicals like OH is addition to the double bond, while hydrogen atom abstraction remains a much less probable event.

The following table presents the calculated kinetic data for the competing reactions of the parent compound, 2,3-dihydrofuran, with the OH radical.

| Reaction Pathway | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Branching Ratio |

| OH Radical Addition | 4.13 x 10⁻¹⁰ | >90% |

| H-Atom Abstraction | < 4.13 x 10⁻¹¹ | <10% |

| Theoretical data for the reaction of 2,3-dihydrofuran with OH radicals. semanticscholar.org |

Computational and Theoretical Investigations

Quantum Chemical Calculations on Furan-2,5-dione Reactivity

Quantum chemical calculations are powerful tools for elucidating the intricate details of chemical reactions involving furan-2,5-dione, a compound also known as maleic anhydride (B1165640).

Density Functional Theory (DFT) has been employed to study the mechanisms of various reactions involving furan-2,5-dione. For instance, the atmospheric degradation mechanism of furan-2,5-dione initiated by chlorine atoms has been investigated. rsc.org These studies propose reaction pathways based on observed product yields and theoretical calculations of ring-opening pathways. rsc.org

In the gas-phase reaction of Cl with furan-2,5-dione, a Cl·C₄H₂O₃ adduct is formed. rsc.org DFT calculations at the B3LYP/6-311G(2d,p,d) level of theory have been used to determine the entropy change (ΔS) for this reaction. rsc.org The subsequent reactions of this adduct, including its reaction with O₂, lead to the formation of various products such as CO, CO₂, and formyl chloride (HC(O)Cl). rsc.org

Theoretical studies also explore the reactions of furan (B31954) derivatives more broadly. For example, the photochemical isomerization and oxidation of 2-butenedial, which can lead to the formation of maleic anhydride, have been studied using multireference methods and DFT. nih.gov These calculations show that photoisomerization can produce a ketene-enol intermediate, which can then cyclize and oxidize to form maleic anhydride, with the process being catalyzed by water molecules. nih.gov

Interactive Table: DFT Study of Cl + Furan-2,5-dione Reaction

| Parameter | Value | Method |

|---|---|---|

| ΔH | -15.7 ± 0.4 kcal mol⁻¹ | Third-law analysis |

| ΔS | -25.1 cal K⁻¹ mol⁻¹ | B3LYP/6-311G(2d,p,d) |

Transition state theory is utilized to calculate reaction rate constants. acs.orghuji.ac.il For the atmospheric degradation of furan-2,5-dione, activation barrier energies for ring-opening pathways have been calculated at the CBS-QB3 level of theory to support the proposed mechanism. rsc.org These calculations are crucial for understanding the kinetics and feasibility of different reaction channels.

Theoretical Studies on 5-Methyl-2,3-dihydrofuran Isomerization and Reactions

Computational methods have been instrumental in understanding the isomerization and reactivity of 5-methyl-2,3-dihydrofuran.

The potential energy surfaces for the unimolecular isomerizations of 2,3-dihydrofuran (B140613) and 5-methyl-2,3-dihydrofuran have been evaluated using density functional theory. acs.orghuji.ac.il Equilibrium and transition state structures were optimized using the B3LYP functional with the Dunning correlation consistent polarized double ζ basis set. acs.orghuji.ac.il More accurate energy values at critical points were then calculated at the QCISD(T) level of theory. acs.orghuji.ac.il

These calculations allow for the determination of isomerization rate constants using transition state theory. The calculated rate constants have shown good agreement with experimental results, validating the theoretical models used. acs.orghuji.ac.il

Computational modeling also extends to the study of the reactivity of substituted dihydrofurans in various chemical transformations. For example, the thermal decomposition of related compounds like 5-methyl-2-ethylfuran has been studied, revealing different reaction pathways and their corresponding energy barriers. mdpi.com The addition of H atoms to the furan ring, leading to the formation of dihydrofuran radicals, has been analyzed, and the energy barriers for these processes have been calculated at the CBS-QB3 level. mdpi.com These studies help in understanding the selectivity of different reaction sites on the molecule.

Interactive Table: Calculated Activation Energies for H-addition to 5-MEF Ring

| Reaction | Product | Energy Barrier (kcal·mol⁻¹) |

|---|---|---|

| H-addition at C(3) | 2-ethyl-5-methyl-2,3-dihydrofuran-2-yl radical | 3.5 |

| H-addition at C(4) | 5-ethyl-2-methyl-2,3-dihydrofuran-2-yl radical | 3.6 |

Predictive Modeling for Reactions between Furan-2,5-dione and Dihydrofuran Derivatives

While direct predictive modeling studies for the specific reaction between furan-2,5-dione and 5-methyl-2,3-dihydrofuran are not extensively detailed in the provided search results, the principles from the individual computational studies can be applied. The reactivity of furan-2,5-dione as a dienophile in Diels-Alder reactions is well-known. Computational models can predict the feasibility, stereoselectivity, and regioselectivity of such reactions with various dienes, including dihydrofuran derivatives.

By combining the understanding of the electronic structure and reactivity of furan-2,5-dione from DFT studies with the knowledge of the isomerization and reaction pathways of dihydrofurans, predictive models can be developed. These models would likely involve calculating the energies of frontier molecular orbitals (HOMO and LUMO) of the reactants to predict the favorability of a cycloaddition reaction. Transition state calculations for the proposed reaction pathways would further elucidate the kinetics and determine the most likely products.

Advanced Analytical Characterization in Research of Furan Derived Compounds

Spectroscopic Methodologies for Structural Elucidation (excluding basic identification data)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural assignment of complex molecules. In the study of furan (B31954) derivatives, both ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus.

For complex structures derived from furan-2,5-dione, such as furanic-aliphatic polyesters, NMR is essential for confirming the successful incorporation of the furan moiety into the polymer backbone. researchgate.net For instance, in Poly(butylene furanoate), the furan protons typically appear as a singlet around 7.19 ppm in the ¹H NMR spectrum, while the furan carbons are observed at approximately 146.72 ppm (vC(C)-O-) and 118.45 ppm (vC-) in the ¹³C NMR spectrum. researchgate.net

In the structural elucidation of diastereomers formed from reactions involving furan-2(5H)-one, a reduced form of furan-2,5-dione, NMR is crucial. nih.gov The assignment of relative and absolute configurations, which can be challenging to determine solely from spectral interpretation, is often aided by quantum chemical calculations of NMR chemical shifts. nih.gov By comparing the experimental NMR data with computed values for possible isomers, a definitive structural assignment can be achieved. nih.gov One- and two-dimensional NMR techniques are employed to fully assign the ¹H and ¹³C NMR spectra of complex furan derivatives, such as those with divinyl substituents. nih.gov

For 5-methyl-2,3-dihydrofuran and its derivatives, ¹H and ¹³C NMR spectra are used to confirm their specific substitution patterns. sci-hub.se The chemical shifts and coupling constants provide detailed information about the connectivity of atoms within the molecule.

Table 1: Representative NMR Data for Furan Derivatives

| Compound/Derivative | Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|---|

| Poly(butylene furanoate) | ¹H | 7.19 | Furan ring protons |

| Poly(butylene furanoate) | ¹³C | 146.72 | Furan ring carbon (C-O) |

| Poly(butylene furanoate) | ¹³C | 118.45 | Furan ring carbon (C-H) |

| Diethyl furan-2,5-dicarboxylate (B1257723) | ¹H | 7.30 | Furan ring protons |

| Diethyl furan-2,5-dicarboxylate | ¹³C | 119.14 | Furan ring carbon (C-H) |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rtilab.com

In the analysis of furan-2,5-dione, the most prominent features in its FTIR spectrum are the strong absorption bands corresponding to the carbonyl (C=O) groups of the anhydride (B1165640) functionality. These typically appear as a doublet in the region of 1750-1850 cm⁻¹. The C-O-C stretching vibrations of the anhydride and the furan ring also give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹). When furan-2,5-dione is incorporated into more complex structures like copolyesters, FTIR is used to confirm the presence of the furan ring and the newly formed ester linkages. researchgate.net Characteristic bands for furan derivatives include C-H stretching, C=C stretching, and ring vibrations. researchgate.net

For 5-methyl-2,3-dihydrofuran, the FTIR spectrum is characterized by the presence of C-H stretching vibrations for both the methyl group and the dihydrofuran ring, C-O-C stretching of the ether linkage, and a C=C stretching band for the double bond within the ring. A study on methyl-substituted furans and tetrahydrofurans provides a basis for assigning the observed vibrational frequencies. udayton.edu

Table 2: Characteristic FTIR Absorption Bands for Furan Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Compound Class |

|---|---|---|---|

| C=O (Anhydride) | Symmetric & Asymmetric Stretch | 1750 - 1850 | Furan-2,5-dione |

| C-O-C (Anhydride) | Stretch | 1200 - 1300 | Furan-2,5-dione |

| C=C (in ring) | Stretch | 1600 - 1650 | 5-methyl-2,3-dihydrofuran |

| C-O-C (Ether) | Stretch | 1050 - 1150 | 5-methyl-2,3-dihydrofuran |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns upon ionization. chemguide.co.uk

The electron ionization (EI) mass spectrum of furan-2,5-dione (maleic anhydride) shows a distinct molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is characterized by the loss of stable neutral molecules such as carbon monoxide (CO) and carbon dioxide (CO₂).

For furan and its alkylated derivatives like 5-methyl-2,3-dihydrofuran, mass spectrometry reveals characteristic fragmentation pathways. researchgate.net The molecular ion is typically observed, and fragmentation often involves the loss of a hydrogen atom ([M-H]⁺) or the methyl group ([M-CH₃]⁺). researchgate.net The fragmentation of the furan ring itself can lead to smaller, characteristic ions. researchgate.neted.ac.uk For instance, the mass spectrum of furan often shows a prominent peak at m/z 39, corresponding to the cyclopropenyl cation (C₃H₃⁺). researchgate.net The study of the fragmentation of 3(2H)-furanones, which share structural similarities, provides insights into the general fragmentation pathways of such five-membered heterocyclic rings. imreblank.ch

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is essential for separating components of a mixture and assessing the purity of a compound. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques used for furan derivatives.

GC, often coupled with mass spectrometry (GC-MS), is particularly well-suited for the analysis of volatile compounds like 5-methyl-2,3-dihydrofuran. It is used to separate it from isomers (e.g., 2-methylfuran (B129897) and 3-methylfuran) and other components in a mixture. nih.govnih.gov The choice of the GC column is critical for achieving baseline separation of closely related isomers. nih.govdtu.dk For example, a poly(dimethyl siloxane) phase column can be used to separate analytes based on their boiling points. dtu.dk

HPLC is a versatile technique used for the analysis of a wide range of compounds, including less volatile or thermally labile furan derivatives. For furan-2,5-dione, reverse-phase HPLC methods can be employed for purity assessment. shimadzu.com These methods typically use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid. shimadzu.com

Table 3: Chromatographic Methods for Furan Derivatives

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Application | Compound Class |

|---|---|---|---|---|

| GC-MS | HP-5MS | Helium | Separation of isomers, mixture analysis | Alkylfurans |

| GC-MS | Equity-1 (PDMS) | Helium | Separation of 2-ethylfuran (B109080) and 2,5-dimethylfuran | Alkylfurans |

X-ray Crystallography for Solid-State Structural Determination

While obtaining a suitable single crystal can be a limiting step, the structural information is unambiguous. nih.gov For complex furan derivatives, single-crystal X-ray diffraction can confirm structures proposed by spectroscopic methods and establish stereochemistry with certainty. For example, the crystal structure of a furan-2,5-diylbis derivative has been determined, providing detailed geometric parameters such as bond lengths and angles within the furan ring and its substituents. researchgate.net Although a crystal structure for the parent furan-2,5-dione is not detailed in the provided context, this technique is the gold standard for such a determination.

For molecules that are difficult to crystallize, such as some dihydrofurans, gas-phase electron diffraction can provide similar structural information regarding bond distances and angles in the gaseous state. acs.orgacs.org

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 5-methyl-2,3-dihydrofuran |

| Acetonitrile |

| Carbon dioxide |

| Carbon monoxide |

| Furan-2,5-dione |

| furan-2(5H)-one |

| Phosphoric acid |

| Poly(butylene furanoate) |

Emerging Research Directions and Advanced Applications Excluding Clinical/safety

Furan-2,5-dione in Bio-based Polymer and Materials Design

Furan-2,5-dione, and more prominently its derivative 2,5-furandicarboxylic acid (FDCA), is at the forefront of research into bio-based polymers. acs.orgresearchgate.net Recognized by the U.S. Department of Energy as a top value-added chemical from biomass, FDCA is a key monomer for producing sustainable plastics with the potential to replace their petroleum-based counterparts. researchgate.net

The primary appeal of furan-2,5-dione derivatives in polymer science lies in their origin from renewable resources. FDCA can be synthesized from the dehydration of sugars, such as fructose (B13574), and subsequent oxidation of 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.net This production pathway, originating from non-edible plant biomass, presents a significant advantage in terms of sustainability and a reduced carbon footprint compared to traditional petrochemical feedstocks. researchgate.netnih.gov

The focus of much research has been on the production of poly(ethylene 2,5-furandicarboxylate) (PEF), a bio-based polyester (B1180765) that is positioned as a direct competitor to the widely used poly(ethylene terephthalate) (PET). kuleuven.be Major chemical companies have invested in the large-scale production of FDCA, signaling a strong commercial interest in furan-based polymers. acs.org The synthesis of these polymers can be achieved through various methods, including melt polymerization, which is favored for industrial-scale production. acs.org

Table 1: Comparison of Bio-based PEF and Petrochemical-based PET

| Property | Poly(ethylene 2,5-furandicarboxylate) (PEF) | Poly(ethylene terephthalate) (PET) |

| Origin | Renewable (bio-based) | Fossil fuels (petroleum-based) |

| Monomers | 2,5-Furandicarboxylic acid (FDCA) and ethylene (B1197577) glycol | Terephthalic acid and ethylene glycol |

| Gas Barrier Properties | Superior barrier to O2, CO2, and H2O | Good barrier properties |

| Thermal Properties | Higher glass transition temperature (Tg) | Lower glass transition temperature (Tg) |

This table provides a simplified comparison of key features of PEF and PET.

The versatility of the furan (B31954) ring in FDCA allows for the creation of advanced materials with a wide range of tunable properties. Researchers are actively exploring copolymerization and the development of composites to enhance the performance of furan-based polyesters. By incorporating other monomers, such as succinate (B1194679) or adipate, into the polymer chain, it is possible to modify properties like biodegradability and thermomechanical performance. acs.org

For instance, the creation of aliphatic-aromatic copolyesters has been shown to improve the biodegradability of the resulting material. acs.org Furthermore, the development of composites, such as those incorporating bacterial cellulose, has led to materials with significantly reinforced mechanical properties, including increased tensile modulus and strength, as well as improved barrier properties. acs.org These advancements are paving the way for the use of furan-based polymers in a variety of applications, from packaging materials to engineering plastics and electronics. acs.org

5-Methyl-2,3-dihydrofuran as a Building Block in Complex Molecular Synthesis

5-Methyl-2,3-dihydrofuran is a valuable intermediate in organic synthesis, offering a reactive scaffold for the construction of more complex molecules. Its dihydrofuran ring is a feature found in numerous biologically active natural products, making it a target of interest for synthetic chemists. metu.edu.tr

The synthesis of functionalized dihydrofurans is a significant area of research due to the prevalence of this heterocyclic core in medicinally important compounds. researchgate.net Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral dihydrofuran derivatives, which are highly sought after as building blocks for pharmaceuticals. metu.edu.tr For example, bifunctional organocatalysts have been successfully employed in domino reactions to produce enantiomerically enriched 2,3-dihydrofurans. These reactions offer advantages such as shorter reaction times and milder conditions compared to traditional methods. metu.edu.tr

Recent research has also demonstrated the organocatalytic C(sp3)–H functionalization of 5-methyl-2,3-dihydrofuran derivatives. acs.org This method allows for the direct introduction of functional groups, such as those containing trifluoromethyl moieties, which are important in medicinal chemistry, under metal-free conditions. acs.org Such strategies provide efficient access to a diverse range of substituted dihydrofurans that can serve as key intermediates in the synthesis of complex heterocyclic systems.

The reactivity of the double bond and the ether linkage in 5-methyl-2,3-dihydrofuran makes it a versatile precursor for a variety of specialized organic molecules. Its isomerization to form products like methyl cyclopropyl (B3062369) ketone and methyl propenyl ketone highlights the chemical transformations it can undergo. acs.org This reactivity can be harnessed to synthesize a range of compounds.

Dihydrofuran moieties are integral to the structure of many natural products with diverse biological activities, including antitumor and antimicrobial properties. The ability to synthesize substituted dihydrofurans, including those derived from 5-methyl-2,3-dihydrofuran, is therefore crucial for the development of new therapeutic agents. For instance, novel 2,3-dihydrofuran (B140613) derivatives have been synthesized and screened for their antibacterial and cytotoxic activities, with some compounds showing promising results. nih.gov The continued exploration of 5-methyl-2,3-dihydrofuran as a synthetic building block is expected to lead to the discovery of new specialized organic molecules with valuable applications.

Novel Catalytic Systems for Reactions Involving Furan-2,5-dione and 5-Methyl-2,3-dihydrofuran

The development of efficient and selective catalytic systems is crucial for unlocking the full potential of furan-2,5-dione and 5-methyl-2,3-dihydrofuran as chemical building blocks. Research in this area is focused on both biocatalysis and chemocatalysis to drive reactions such as polymerization, hydrogenation, and functionalization.

For the polymerization of furan-2,5-dione derivatives, enzymatic catalysis offers a green and sustainable alternative to traditional chemical methods. Lipases, such as Novozym 435, have been successfully used to catalyze the polymerization of dimethyl furan-2,5-dicarboxylate (B1257723) with diamines to produce high molecular weight polyamides. researchgate.netrug.nl This enzymatic approach is part of a growing trend towards more environmentally friendly manufacturing processes. In addition to biocatalysts, heterogeneous metal catalysts, such as Au/ZrO2, have been developed for the efficient oxidation of HMF to FDCA, a key precursor for furan-based polymers. nih.gov

In the realm of 5-methyl-2,3-dihydrofuran chemistry, organocatalysis is playing an increasingly important role. As mentioned previously, organocatalysts are being used for the enantioselective synthesis and functionalization of dihydrofurans. acs.orgmetu.edu.tr These metal-free catalytic systems offer a number of advantages, including mild reaction conditions and high selectivity. Furthermore, research into the catalytic isomerization of dihydrofurans is ongoing, with studies exploring the use of supported palladium catalysts. researchgate.net The development of novel catalytic systems for reactions involving these furan derivatives is a dynamic field of research that promises to deliver more efficient and sustainable chemical transformations.

Green Chemistry Approaches in Furan-Based Compound Synthesis and Transformation

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of furan derivatives. This is largely due to the potential to derive these compounds from abundant and renewable biomass resources, offering a sustainable alternative to petroleum-based feedstocks.

The synthesis of furan-2,5-dione, often derived from precursors like 5-hydroxymethylfurfural (HMF), is a key focus in the valorization of biomass. researchgate.net HMF itself is accessible through the dehydration of carbohydrates such as fructose and glucose. researchgate.net A significant green chemistry approach involves the use of heterogeneous catalysts and biocatalysts to facilitate these transformations under milder and more environmentally benign conditions. For instance, the oxidation of HMF to 2,5-furandicarboxylic acid (FDCA), a stable precursor to furan-2,5-dione, can be achieved using various catalytic systems.

Recent research has also highlighted biocatalytic routes for the transformation of HMF. For example, newly isolated microbial strains have been shown to be effective whole-cell biocatalysts for the synthesis of HMF derivatives, demonstrating high tolerance to the substrate and excellent conversion yields under optimized, mild conditions. rsc.org The use of microorganisms such as Fusarium striatum has been explored for the biotransformation of HMF into valuable derivatives like 2,5-di(hydroxymethyl)furan (DHMF), showcasing high selectivity and yields. mdpi.com Furthermore, recombinant Saccharomyces cerevisiae has been engineered to produce alcohol dehydrogenases for the efficient synthesis of BHMF from HMF, with the potential of using inexpensive corncob hydrolysate as a co-substrate to reduce production costs. nih.gov

| Catalyst/Biocatalyst | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| Ru/Al2O3 | 5-(hydroxymethyl)furfural (HMF) | 2,5-diformylfuran (DFF) | Quantitative selectivities achieved in toluene, with excellent catalyst reusability after an optimized washing method. | bohrium.com |

| Fusarium striatum | 5-hydroxymethylfurfural (HMF) | 2,5-di(hydroxymethyl)furan (DHMF) | Demonstrated high HMF biotransformation capability with excellent production yields (95%) and selectivity (98%) at a bioreactor scale. | mdpi.com |

| Pseudochrobactrum sp. B2L and Lysinibacillus sp. B2P | 5-hydroxymethylfurfural (HMF) | 5-hydroxymethylfuroic acid (HMFCA) | Nearly complete conversion of 200 mM HMF to HMFCA with a 99% yield under optimized conditions. | rsc.org |

| Recombinant Saccharomyces cerevisiae expressing aryl ADH | 5-hydroxymethylfurfural (HMF) | 2,5-bis(hydroxymethyl)furan (BHMF) | Achieved 99% selectivity and 94% yield within 24 hours at a substrate concentration of 250 mM. | nih.gov |

In the realm of dihydrofurans, green chemistry approaches often focus on the development of catalytic systems that are efficient, selective, and operate under mild conditions. While specific green synthesis routes for 5-methyl-2,3-dihydrofuran are less documented, general methodologies for dihydrofuran synthesis are increasingly incorporating sustainable practices. For instance, the combination of photocatalysis and iron catalysis has been shown to enable the tandem difunctionalization of alcohols for the efficient synthesis of multisubstituted 2,3-dihydrofurans, a method that boasts convenience, economic benefits, and environmental friendliness. organic-chemistry.org

Development of New Reaction Methodologies Utilizing Furan and Dihydrofuran Reactivity

The unique electronic and structural features of furan and dihydrofuran rings make them valuable synthons in organic synthesis. Researchers are continuously developing novel reaction methodologies to harness their reactivity for the construction of complex molecular architectures.

Furan-2,5-dione, also known as maleic anhydride (B1165640), is a highly reactive dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. quora.com The low aromaticity of the furan ring allows it to readily participate in cycloaddition reactions, leading to the formation of oxabicycloheptane derivatives. quora.comquimicaorganica.org These intermediates are versatile and can be further transformed into a variety of other cyclic structures. quora.com Recent advancements include the use of furan-fused cyclobutanones as C4 synthons in rhodium-catalyzed enantioselective [4+2]-cycloadditions with imines and gold-catalyzed diastereoselective [4+4]-cycloadditions with anthranils, providing access to furan-fused lactams. nih.gov

The reactivity of the dihydrofuran ring is also being exploited in novel ways. For example, palladium-catalyzed C-H activation has been successfully applied to furanoid glycals to synthesize highly substituted and conjugated 2,3-dihydrofuran trienes. researchgate.net These compounds can then be converted into complex dihydrobenzofuran derivatives. researchgate.net Heck couplings involving 2,3-dihydrofuran and aryl bromides have been promoted by neopentyl phosphine (B1218219) ligands at ambient temperatures, showcasing a milder approach to C-C bond formation. organic-chemistry.orgorganic-chemistry.org

Furthermore, intramolecular silyl (B83357) nitronate cycloaddition (ISNC) reactions of propargylic nitroethers have been developed for the synthesis of novel 1-[2H,5H-dihydrofur-3-yl]ketones. nih.gov This methodology allows for the construction of various substituted dihydrofurans. nih.gov The development of organo/copper cooperative systems has enabled the catalytic asymmetric decarboxylative [3+2] cycloaddition of ethynylethylene carbonates with malononitrile (B47326) to produce optically active polysubstituted dihydrofurans. organic-chemistry.org

| Reaction Type | Furan/Dihydrofuran Derivative | Key Features | Reference |

|---|---|---|---|

| [4+2] and [4+4] Cycloaddition | Furan-fused cyclobutanones | Serves as a C4 synthon for the synthesis of furan-fused lactams via Rh-catalyzed enantioselective and Au-catalyzed diastereoselective reactions. | nih.gov |

| Diels-Alder Cycloaddition | Furan | Acts as a diene with reactive dienophiles to form oxabicycloheptane derivatives, which are versatile synthetic intermediates. | quora.com |

| Palladium-Catalyzed C-H Activation | Furanoid glycals | Leads to the synthesis of highly substituted and conjugated 2,3-dihydrofuran trienes. | researchgate.net |

| Heck Coupling | 2,3-dihydrofuran | Reaction with aryl bromides at ambient temperature facilitated by neopentyl phosphine ligands. | organic-chemistry.orgorganic-chemistry.org |

| Intramolecular Silyl Nitronate Cycloaddition (ISNC) | Propargylic nitroethers | Synthesis of novel 1-[2H,5H-dihydrofur-3-yl]ketones. | nih.gov |

| Asymmetric Decarboxylative [3+2] Cycloaddition | Ethynylethylene carbonates and malononitrile | Organo/copper cooperative catalysis for the synthesis of optically active polysubstituted dihydrofurans. | organic-chemistry.org |

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-methyl-2,3-dihydrofuran derivatives, and how can reaction conditions be optimized?

Answer: Synthesis of 5-methyl-2,3-dihydrofuran derivatives often involves cyclization or functionalization of precursor molecules. For example, 2,5-dimethoxy-2,5-dihydrofuran has been used as a building block in the presence of trimethylsilyl halides (e.g., TMSBr) to yield 2(5H)-furanones in quantitative yields under ambient conditions . Optimization strategies include:

- Catalyst Selection : Lewis acids (e.g., AlCl₃) can accelerate acetylation reactions, as seen in the synthesis of 5-acetyl-2,3-dihydrobenzo[b]furan .

- Solvent Effects : Polar aprotic solvents (e.g., CH₂Cl₂) enhance reaction rates for dihydrofuran ring-opening reactions .

- Temperature Control : Lower temperatures (−78°C) are critical for stabilizing intermediates in lithiation-based syntheses .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing furan-2,5-dione derivatives?

Answer:

- X-ray Crystallography : Provides precise bond lengths and angles (e.g., C–Br distances of 1.89–1.92 Å and Br–C–C angles of 119.6–122.6° in 3,4-dibromo derivatives) .

- NMR Spectroscopy : ¹H and ¹³C NMR effectively resolve diastereotopic protons and confirm substitution patterns (e.g., acetyl groups at the 5-position in 5-acetyl-2,3-dihydrobenzo[b]furan) .

- Chromatography : Gas chromatography with Kovats retention indices (e.g., nonpolar columns at 70–250°C) distinguishes regioisomers of dihydrofurans .

Advanced Research Questions

Q. How can contradictions in thermodynamic and spectral data for substituted dihydrofurans be resolved?

Answer: Contradictions often arise from solvent effects, isomerization, or instrumentation limitations. Methodological approaches include:

- Cross-Validation : Compare enthalpy data (ΔrH°) across phases (e.g., −4.7 ± 0.3 kJ/mol in liquid vs. −9.6 ± 3.3 kJ/mol in gas phase for 2,3-dihydro-5-methylfuran) .

- Computational Modeling : Density functional theory (DFT) calculations can reconcile discrepancies in proton affinity (e.g., 910.3 kJ/mol for gas-phase dihydrofurans) .

- High-Resolution MS : Resolve ambiguous molecular ion peaks (e.g., m/z 84.1164 for 2,3-dihydro-5-methylfuran) .

Q. What mechanistic insights explain the reactivity of dihydrofurans in natural product synthesis?

Answer: Dihydrofurans serve as intermediates in cycloadditions and ring-opening reactions:

- Cyclopropane Ring Opening : Silica-catalyzed ring-opening of 1,2-cyclopropanecarboxylated furanoids generates trisubstituted dihydrofurans, pivotal in marine natural product synthesis .

- Mukaiyama-Aldol Reactions : 2-Trimethylsilyloxyfurans (from dihydrofuran precursors) react with electrophiles without requiring Lewis acids, enabling stereoselective C–C bond formation .

- Biofuel Applications : Partial hydrogenation of 2,5-dimethylfuran derivatives enhances stability and energy density, critical for biofuel research .

Q. How do steric and electronic factors influence the crystal packing of halogenated dihydrofuran derivatives?

Answer:

- Halogen Interactions : Br⋯Br contacts (3.4–3.6 Å) and C–H⋯H–C interactions (2.3–2.5 Å) dominate packing in 3,4-dibromo-2,2,5,5-tetraphenyldihydrofuran, stabilizing the lattice .

- Torsional Angles : Substituents at the 2,5-positions (e.g., phenyl groups) introduce steric hindrance, altering dihedral angles (e.g., C19–C28–C20 = 120.5°) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.